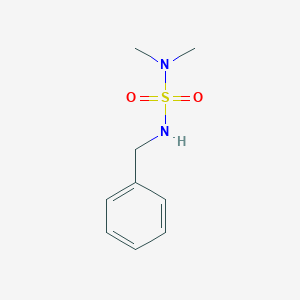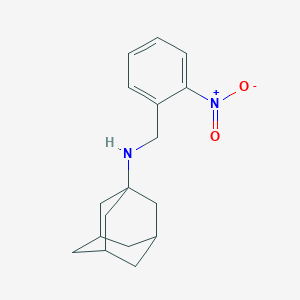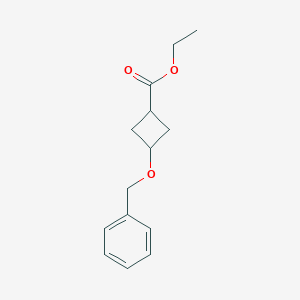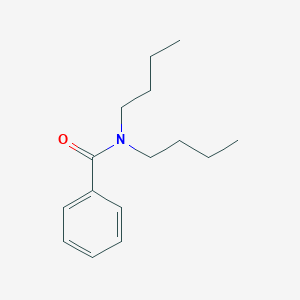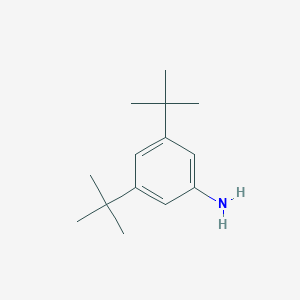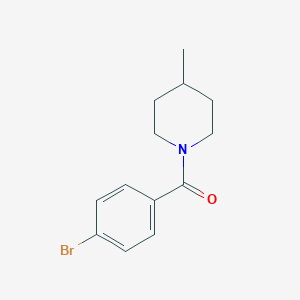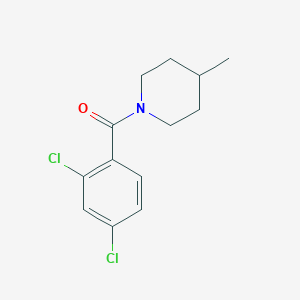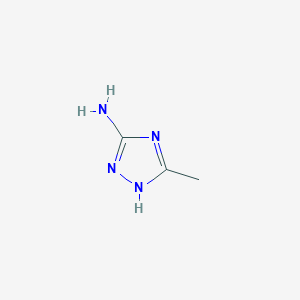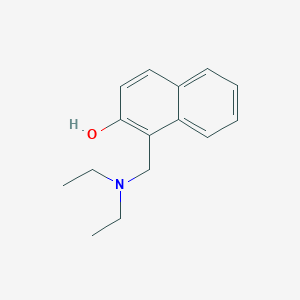
1-(Diethylaminomethyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylaminomethyl)naphthalen-2-ol, also known as DENA, is a fluorescent dye that is commonly used in scientific research as a pH indicator. It is a member of the naphthalene family and has a molecular weight of 267.39 g/mol. DENA is a highly sensitive indicator that changes color in response to changes in pH, making it a valuable tool in many different areas of research.
Wirkmechanismus
The mechanism of action of 1-(Diethylaminomethyl)naphthalen-2-ol involves the reversible protonation of the amino group on the diethylamine moiety. When the pH of the solution changes, the protonation state of 1-(Diethylaminomethyl)naphthalen-2-ol changes, resulting in a change in the color of the dye. The color change is due to the absorption of light by the aromatic ring system in 1-(Diethylaminomethyl)naphthalen-2-ol, which shifts depending on the protonation state of the amino group.
Biochemische Und Physiologische Effekte
1-(Diethylaminomethyl)naphthalen-2-ol is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. However, it is important to note that 1-(Diethylaminomethyl)naphthalen-2-ol should be handled with care, as it is a toxic compound that can cause skin irritation and other adverse effects if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(Diethylaminomethyl)naphthalen-2-ol in lab experiments is its high sensitivity and accuracy as a pH indicator. It is also relatively easy to synthesize and purify, making it a cost-effective choice for many different applications. However, there are some limitations to using 1-(Diethylaminomethyl)naphthalen-2-ol in lab experiments. For example, it is not stable in acidic or basic solutions, and it can be affected by other factors such as temperature and light exposure.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(Diethylaminomethyl)naphthalen-2-ol. One area of interest is the development of new methods for synthesizing 1-(Diethylaminomethyl)naphthalen-2-ol that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-(Diethylaminomethyl)naphthalen-2-ol, such as in vivo imaging or drug delivery. Additionally, there is potential for further research into the mechanism of action of 1-(Diethylaminomethyl)naphthalen-2-ol and the factors that affect its sensitivity and accuracy as a pH indicator.
Synthesemethoden
The synthesis of 1-(Diethylaminomethyl)naphthalen-2-ol involves the reaction of 2-naphthol with diethylamine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-(Diethylaminomethyl)naphthalen-2-ol. The yield of the reaction is typically high, and the resulting product is relatively pure.
Wissenschaftliche Forschungsanwendungen
1-(Diethylaminomethyl)naphthalen-2-ol is widely used in scientific research as a pH indicator. Its high sensitivity and accuracy make it a valuable tool in many different areas of research, including biochemistry, pharmacology, and environmental science. 1-(Diethylaminomethyl)naphthalen-2-ol is commonly used to measure the pH of solutions in vitro and in vivo, and it can be used to monitor changes in pH over time.
Eigenschaften
CAS-Nummer |
27438-37-5 |
|---|---|
Produktname |
1-(Diethylaminomethyl)naphthalen-2-ol |
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-(diethylaminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)11-14-13-8-6-5-7-12(13)9-10-15(14)17/h5-10,17H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
WXECJRDZWHLBGJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=CC=CC=C21)O |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



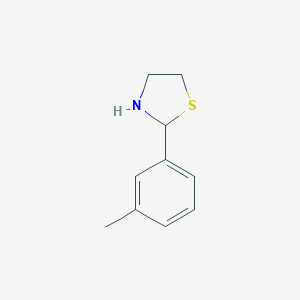
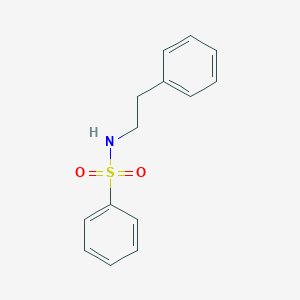
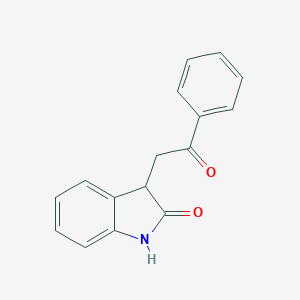

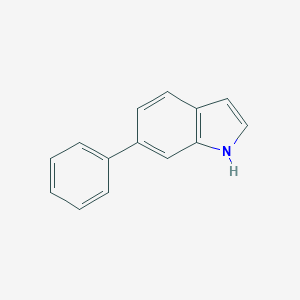
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
